Safinamide Safinamide Safinamide (EMD 1195686; FCE 26743) selectively and reversibly inhibits MAO-B with IC50 of 98 nM, exhibits 5918-fold selectivity against MAO-A.IC50 value: 98 nM [1]Target: MAO-BSafinamide (EMD 1195686; FCE 26743; ) is a highly selective and reversible monoamine oxidase type B (MAO-B) inhibitor that increases neostriatal dopamine concentration. In addition, Safinamide (EMD 1195686; FCE 26743; ) is voltage-dependent sodium and calcium channel blocker. Safinamide (EMD 1195686; FCE 26743; ) appears to bind to the batrachotoxin-sensitive site 2 of the voltage-sensitive sodium channels. Safinamide blocks N and L-type calcium channels and inhibits glutamate and aspartate release from synaptic terminals.
Brand Name: Vulcanchem
CAS No.: 133865-89-1
VCID: VC0002585
InChI: InChI=1S/C17H19FN2O2/c1-12(17(19)21)20-10-13-5-7-16(8-6-13)22-11-14-3-2-4-15(18)9-14/h2-9,12,20H,10-11H2,1H3,(H2,19,21)/t12-/m0/s1
SMILES: CC(C(=O)N)NCC1=CC=C(C=C1)OCC2=CC(=CC=C2)F
Molecular Formula: C17H19FN2O2
Molecular Weight: 302.34 g/mol

Safinamide

CAS No.: 133865-89-1

Inhibitors

VCID: VC0002585

Molecular Formula: C17H19FN2O2

Molecular Weight: 302.34 g/mol

Safinamide - 133865-89-1

CAS No. 133865-89-1
Product Name Safinamide
Molecular Formula C17H19FN2O2
Molecular Weight 302.34 g/mol
IUPAC Name (2S)-2-[[4-[(3-fluorophenyl)methoxy]phenyl]methylamino]propanamide
Standard InChI InChI=1S/C17H19FN2O2/c1-12(17(19)21)20-10-13-5-7-16(8-6-13)22-11-14-3-2-4-15(18)9-14/h2-9,12,20H,10-11H2,1H3,(H2,19,21)/t12-/m0/s1
Standard InChIKey NEMGRZFTLSKBAP-LBPRGKRZSA-N
Isomeric SMILES C[C@@H](C(=O)N)NCC1=CC=C(C=C1)OCC2=CC(=CC=C2)F
SMILES CC(C(=O)N)NCC1=CC=C(C=C1)OCC2=CC(=CC=C2)F
Canonical SMILES CC(C(=O)N)NCC1=CC=C(C=C1)OCC2=CC(=CC=C2)F
Appearance Solid powder
Description Safinamide (EMD 1195686; FCE 26743) selectively and reversibly inhibits MAO-B with IC50 of 98 nM, exhibits 5918-fold selectivity against MAO-A.IC50 value: 98 nM [1]Target: MAO-BSafinamide (EMD 1195686; FCE 26743; ) is a highly selective and reversible monoamine oxidase type B (MAO-B) inhibitor that increases neostriatal dopamine concentration. In addition, Safinamide (EMD 1195686; FCE 26743; ) is voltage-dependent sodium and calcium channel blocker. Safinamide (EMD 1195686; FCE 26743; ) appears to bind to the batrachotoxin-sensitive site 2 of the voltage-sensitive sodium channels. Safinamide blocks N and L-type calcium channels and inhibits glutamate and aspartate release from synaptic terminals.
Synonyms (S)-2-((4-(3-fluorobenzoxy)benzyl)amino)propanamide
2-(4-(3-fluorobenzyloxy)benzylamino)propionamide
fbap methanesulfonate
FCE 26743
FCE 28073
FCE-26743
FCE-28073
NW-1015
PNU 151774E
PNU-151774E
safinamide
safinamide methanesulfonate
Xadago
Reference 1:Safinamide for the treatment of Parkinson/'s disease. Scott RM, Schapira A.Expert Opin Pharmacother. 2017 May 15. doi: 10.1080/14656566.2017.1329819. [Epub ahead of print] PMID: 28504022 2:Identification, Characterization, and Quantification of Impurities of Safinamide Mesilate: Process-Related Impurities and Degradation Products. Zou L, Sun L, Zhang H, Hui W, Zou Q, Zhu Z.J AOAC Int. 2017 Feb 2. doi: 10.5740/jaoacint.16-0218. [Epub ahead of print] PMID: 28150570 3:Safinamide: A Review in Parkinson/'s Disease. Blair HA, Dhillon S.CNS Drugs. 2017 Feb;31(2):169-176. doi: 10.1007/s40263-017-0408-1. PMID: 28110399
PubChem Compound 131682
Last Modified Nov 11 2021
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